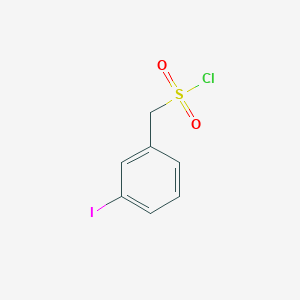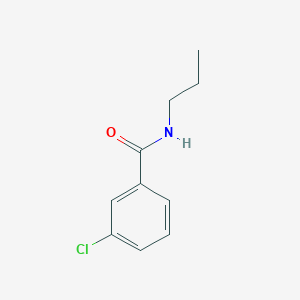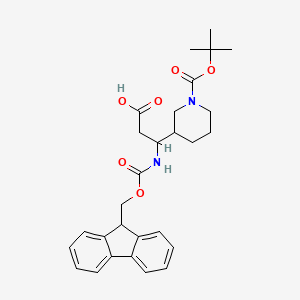
3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid
Overview
Description
3-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is a useful research compound. Its molecular formula is C28H34N2O6 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solid-Phase Peptide Synthesis
The Fmoc and Boc groups are crucial for protecting the α-amino function in Solid-Phase Peptide Synthesis (SPPS). Research by Nandhini, Albericio, and de la Torre (2022) has shown that the use of the Mmsb linker allows the combination of Fmoc and Boc groups, facilitating peptide synthesis with stable peptide-O-Mmsb-Resin to treatments used to remove Fmoc and Boc. This strategy has benefits such as preventing diketopiperazine formation, enabling on-resin cyclization without the use of common organic reagents, and facilitating on-resin disulfide formation in unprotected peptides (Nandhini, Albericio, & de la Torre, 2022).
Synthesis of Novel Amino Acids
The synthesis of novel α-amino acids, such as (2S)-2-amino-3-(1H-4-indolyl)propanoic acid, is facilitated by Fmoc–t-Boc derivatives. Fauq et al. (1998) reported that these derivatives can be incorporated into bioactive synthetic peptides using standard solid-phase synthesis, showcasing the versatility of Fmoc and Boc in the synthesis of structurally modified bioactive peptides (Fauq et al., 1998).
Mimics of O-Linked Glycopeptides
2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid has been synthesized for creating mimics of O-linked glycopeptides. Carrasco et al. (2006) demonstrated that this amino acid, synthesized from Boc-Ser-OH, can be incorporated into peptides by Fmoc chemistry-based solid-phase peptide synthesis. The resulting peptides efficiently undergo glycosylation, serving as structural mimics of natural O-linked glycopeptides (Carrasco et al., 2006).
Peptide Bond Formation and Pseudopeptide Synthesis
In the context of pseudopeptide synthesis, Pascal et al. (2000) reported the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), an unnatural amino acid. The monoprotected derivatives AmAbz(Boc) and AmAbz(Fmoc) were synthesized and utilized in peptide bond formation, illustrating the use of Fmoc and Boc in the synthesis of pseudopeptides and as a scaffold for combinatorial chemistry (Pascal et al., 2000).
Synthesis of Phosphopeptides
In the synthesis of phosphopeptides, Fmoc amino acid groups are used for their base-labile characteristics. Mathers et al. (1994) discussed how Fmoc solid-phase peptide synthesis methodology has been enhanced by a variety of solid supports, linkages, and side chain protecting groups, facilitating the synthesis of biologically active peptides and small proteins (Mathers, Gharahdaghi, & Mische, 1994).
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-8-9-18(16-30)24(15-25(31)32)29-26(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPZFQDBBUTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


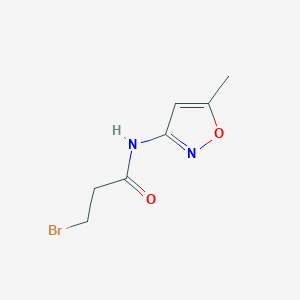


![[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B3041725.png)
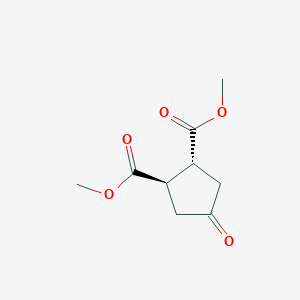

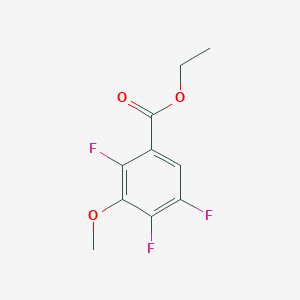
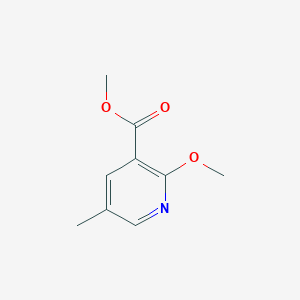
![Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3041732.png)


